molecular formula C8H4Cl2O4 B079931 2,5-Dichloroterephthalic acid CAS No. 13799-90-1

2,5-Dichloroterephthalic acid

Cat. No.: B079931
CAS No.: 13799-90-1
M. Wt: 235.02 g/mol
InChI Key: LMOSYFZLPBHEOW-UHFFFAOYSA-N
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Description

2,5-Dichloroterephthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of terephthalic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,5-dichloroterephthalic acid involves the chlorination of p-xylene to produce 2,5-dichloro-p-xylene, which is then oxidized. The oxidation process typically uses potassium permanganate in an aqueous medium at elevated temperatures (around 100°C) for about 12 hours. The resultant product is then acidified with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a more economical process involving the chlorination of benzene in the presence of formaldehyde and zinc chloride. This reaction is carried out at temperatures ranging from 50°C to 80°C, followed by saponification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroterephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in water at elevated temperatures.

    Substitution: Reactions with nucleophiles such as amines or alcohols in the presence of catalysts like copper acetate and potassium iodide.

Major Products:

Scientific Research Applications

2,5-Dichloroterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloroterephthalic acid involves its ability to interact with various molecular targets through its carboxyl and chlorine functional groups. These interactions can lead to the formation of metal-organic frameworks and other complex structures. The pathways involved include coordination with metal ions and hydrogen bonding with other molecules .

Comparison with Similar Compounds

    Terephthalic acid: The parent compound without chlorine substitutions.

    2,5-Dimethylterephthalic acid: Substituted with methyl groups instead of chlorine.

    2,5-Dihydroxyterephthalic acid: Substituted with hydroxyl groups.

Uniqueness: 2,5-Dichloroterephthalic acid is unique due to its chlorine substitutions, which impart distinct chemical properties such as increased reactivity and the ability to form specific coordination complexes. These properties make it particularly valuable in the synthesis of specialized materials and in scientific research .

Properties

IUPAC Name

2,5-dichloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOSYFZLPBHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074733
Record name 1,4-Benzenedicarboxylic acid, 2,5-dichloro-
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Molecular Weight

235.02 g/mol
Source PubChem
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CAS No.

13799-90-1
Record name 2,5-Dichloro-1,4-benzenedicarboxylic acid
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Record name 2,5-Dichloroterephthalic acid
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Record name 2,5-dichloroterephthalic acid
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Synthesis routes and methods

Procedure details

The di-silver salt of 2,5-dichloroterephthalic acid was prepared in quantitative yield from an aqueous solution of 1 mole di-sodium 2,5-dichloroterephthalate added to an aqueous solution of 2 moles of silver nitrate, by filtering, washing, and drying. The salt decomposes at 298° C.
Name
di-sodium 2,5-dichloroterephthalate
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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